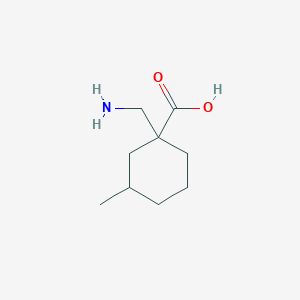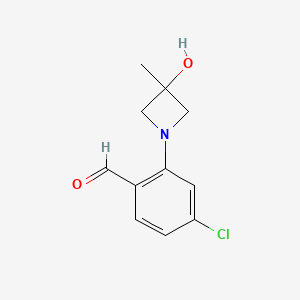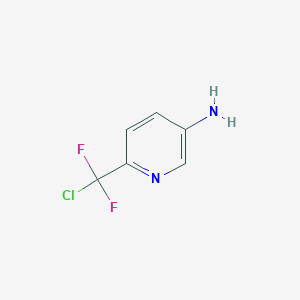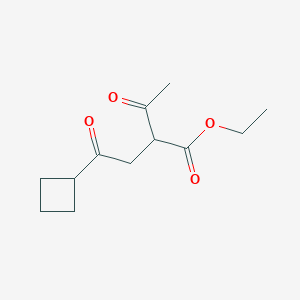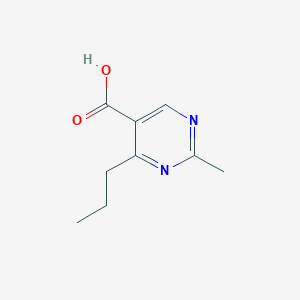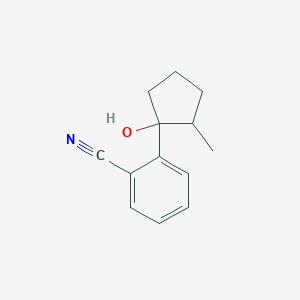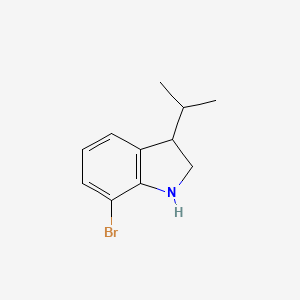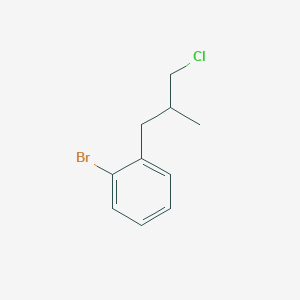
1-Bromo-2-(3-chloro-2-methylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(3-chloro-2-methylpropyl)benzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom at the first position and a 3-chloro-2-methylpropyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-chloro-2-methylpropyl)benzene can be synthesized through a multi-step process involving the following key steps:
Bromination of Benzene: Benzene is first brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to form bromobenzene.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(3-chloro-2-methylpropyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxide, or amines in polar solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of Lewis acids for halogenation.
Major Products Formed:
Nucleophilic Substitution: Products include 1-hydroxy-2-(3-chloro-2-methylpropyl)benzene, 1-alkoxy-2-(3-chloro-2-methylpropyl)benzene, and 1-amino-2-(3-chloro-2-methylpropyl)benzene.
Electrophilic Aromatic Substitution: Products include 1-bromo-2-(3-chloro-2-methylpropyl)-4-nitrobenzene, 1-bromo-2-(3-chloro-2-methylpropyl)-4-sulfonic acid, and 1,4-dibromo-2-(3-chloro-2-methylpropyl)benzene.
Aplicaciones Científicas De Investigación
1-Bromo-2-(3-chloro-2-methylpropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(3-chloro-2-methylpropyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine and chlorine atoms in the compound can participate in halogen bonding, while the benzene ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-Bromo-2-chlorobenzene: Similar structure but lacks the 3-chloro-2-methylpropyl group.
1-Bromo-2-methylbenzene: Similar structure but lacks the 3-chloro group.
1-Bromo-3-(3-chloro-2-methylpropyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness: 1-Bromo-2-(3-chloro-2-methylpropyl)benzene is unique due to the presence of both bromine and chlorine atoms along with a 3-chloro-2-methylpropyl group
Propiedades
Fórmula molecular |
C10H12BrCl |
|---|---|
Peso molecular |
247.56 g/mol |
Nombre IUPAC |
1-bromo-2-(3-chloro-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12BrCl/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8H,6-7H2,1H3 |
Clave InChI |
MGLOEBHETQRAIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


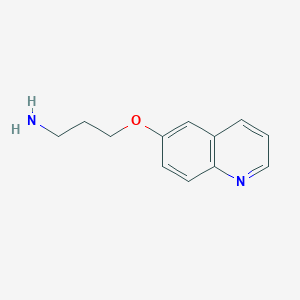
![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)
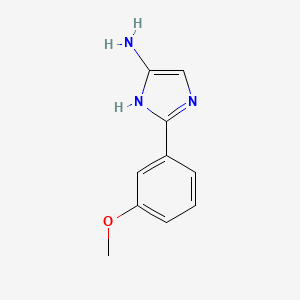
![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)
